Osutidine

Catalog No.
S595855
CAS No.
140695-21-2
M.F
C19H28N4O5S2
M. Wt
456.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osutidine

CAS Number

140695-21-2

Product Name

Osutidine

IUPAC Name

2-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine

Molecular Formula

C19H28N4O5S2

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C19H28N4O5S2/c1-20-11-16-7-8-17(28-16)13-29-10-9-21-19(23-30(2,26)27)22-12-18(25)14-3-5-15(24)6-4-14/h3-8,18,20,24-25H,9-13H2,1-2H3,(H2,21,22,23)

InChI Key

GZPOYVTZKHVRHE-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(O1)CSCCNC(=NCC(C2=CC=C(C=C2)O)O)NS(=O)(=O)C

Synonyms

N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-N'-(2-(((5-(methylamino)methyl-2-furyl)methyl)thio)ethyl)-N''-(methylsulfonyl)guanidine, T 593, T-593

Canonical SMILES

CNCC1=CC=C(O1)CSCCNC(=NCC(C2=CC=C(C=C2)O)O)NS(=O)(=O)C

Description

The exact mass of the compound Osutidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Osutidine is a synthetic small molecule that acts as a histamine H2 receptor antagonist. Developed by Toyama Chemical Co., Ltd., it is primarily used to treat peptic and duodenal ulcers. The compound exhibits both antisecretory and cytoprotective properties, effectively reducing gastric acid secretion and providing protection to the gastric mucosa from injury. Its chemical structure consists of various functional groups that contribute to its pharmacological activity, including hydroxyl, amino, and sulfonamide groups .

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide and potassium permanganate, leading to various oxidation products.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: This reaction is common in the synthesis of Osutidine, allowing for the introduction or modification of functional groups.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, producing different hydrolysis products.

Osutidine has demonstrated significant biological activity, particularly in its ability to protect the gastric mucosa. Studies indicate that it effectively reduces ethanol-induced gastric damage in animal models. The compound's mechanism involves antagonism of histamine H2 receptors, which plays a crucial role in gastric acid secretion regulation. Additionally, Osutidine enhances gastric mucosal blood flow, further contributing to its protective effects against mucosal injury .

The synthesis of Osutidine involves several key steps:

  • Formation of the Core Structure: The initial step involves synthesizing the core structure through a series of condensation and cyclization reactions.
  • Introduction of Functional Groups: Functional groups are added via nucleophilic substitution and reduction reactions.
  • Purification and Isolation: The final product is purified using recrystallization and chromatography techniques to ensure high purity .

Osutidine is primarily utilized in the medical field for treating gastrointestinal disorders, particularly those related to excessive gastric acid secretion. Its applications include:

  • Treatment of peptic ulcers
  • Management of gastroesophageal reflux disease
  • Protection against gastric mucosal injury due to NSAIDs (non-steroidal anti-inflammatory drugs) or ethanol .

Research has shown that Osutidine interacts with various biological pathways through its action on histamine H2 receptors. Studies have highlighted its ability to enhance gastric blood flow and protect gastric mucosa from damage caused by harmful substances like ethanol. Furthermore, investigations into its enantiomers have revealed differences in their biological activities, with racemic Osutidine exhibiting the most potent anti-ulcer effects compared to its individual enantiomers .

Osutidine shares similarities with other histamine H2 receptor antagonists but is unique due to its specific binding affinity and chemical structure. The following compounds are comparable:

CompoundDescription
RanitidineA commonly used H2 receptor antagonist effective for gastric acid-related conditions.
CimetidineAnother well-known H2 receptor antagonist with similar mechanisms of action.
FamotidineKnown for its potent H2 receptor antagonistic properties; widely used in ulcer treatment.

Osutidine's distinct structural features and unique pharmacological profile make it valuable for studying gastrointestinal disorders, differentiating it from these similar compounds .

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

456.15011235 g/mol

Monoisotopic Mass

456.15011235 g/mol

Heavy Atom Count

30

UNII

YDB1AQ7N4L

Other CAS

140695-21-2

Wikipedia

Osutidine

Dates

Modify: 2024-02-18

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